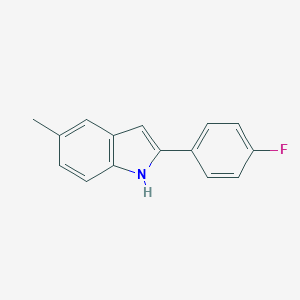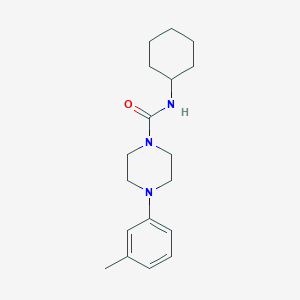![molecular formula C21H13ClFN5O B277793 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B277793.png)
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TBCA and has been synthesized through several methods, which will be discussed in The purpose of this paper is to provide an overview of TBCA, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
TBCA inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, which is required for the enzymatic activity of CK2. As a result, the downstream signaling pathways that are regulated by CK2 are disrupted, leading to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
TBCA has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the proliferation of cancer cells by regulating the cell cycle. Additionally, TBCA has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
TBCA has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of protein kinase CK2. However, TBCA has some limitations, including its limited solubility in water and its potential toxicity to non-target cells.
将来の方向性
There are several future directions for research on TBCA, including the development of more efficient synthesis methods, the identification of its potential targets other than CK2, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of TBCA in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
合成法
TBCA can be synthesized through several methods, including the reaction of 3-chloro-4-methylphenylamine with 2-cyano-4-fluoro-benzoyl chloride in the presence of triethylamine and 1,2,3-benzotriazole. Another method involves the reaction of 3-chloro-4-methylphenylamine with 2-cyano-4-fluoro-benzoyl chloride in the presence of potassium carbonate and copper (I) iodide. The yield of TBCA obtained through these methods is high, and the purity is also satisfactory.
科学的研究の応用
TBCA has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of protein kinase CK2, which plays a critical role in regulating various cellular processes, including cell growth, proliferation, and differentiation. TBCA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, TBCA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
|---|---|
分子式 |
C21H13ClFN5O |
分子量 |
405.8 g/mol |
IUPAC名 |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C21H13ClFN5O/c1-12-2-5-15(10-17(12)22)28-26-19-7-4-14(9-20(19)27-28)25-21(29)16-6-3-13(11-24)8-18(16)23/h2-10H,1H3,(H,25,29) |
InChIキー |
HSSUIFCAVHDYGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
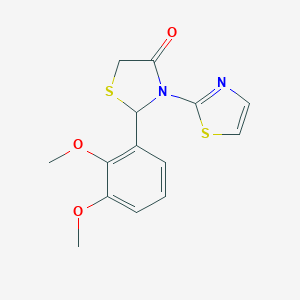
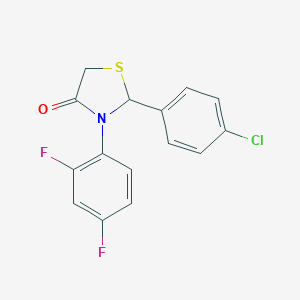
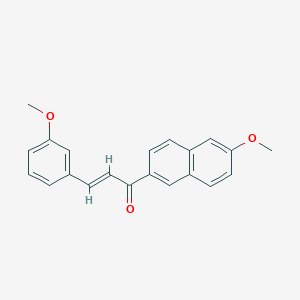
![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
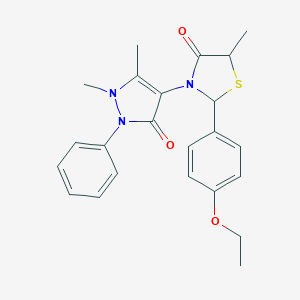
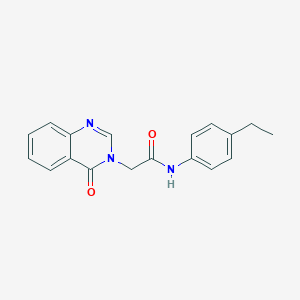
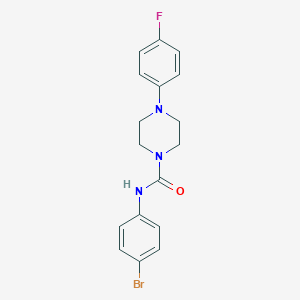
![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
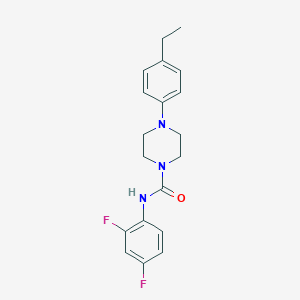
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)
